2-((2-chlorobenzyl)amino)-2-oxoethyl 5-bromonicotinate
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Overview
Description
2-((2-chlorobenzyl)amino)-2-oxoethyl 5-bromonicotinate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a methylamino group, and a bromopyridine carboxylate group. The combination of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-chlorobenzyl)amino)-2-oxoethyl 5-bromonicotinate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Chlorophenyl Intermediate: The synthesis begins with the chlorination of a benzene derivative to form the 2-chlorophenyl intermediate.
Amination Reaction: The 2-chlorophenyl intermediate undergoes a nucleophilic substitution reaction with methylamine to form the 2-chlorophenylmethylamino intermediate.
Coupling with Pyridine Derivative: The 2-chlorophenylmethylamino intermediate is then coupled with a bromopyridine-3-carboxylate derivative under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((2-chlorobenzyl)amino)-2-oxoethyl 5-bromonicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 2-((2-chlorobenzyl)amino)-2-oxoethyl 5-bromonicotinate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound may be used as a probe to study enzyme interactions or as a ligand in receptor binding studies. Its structural features make it a candidate for investigating biological pathways and mechanisms.
Medicine
In medicine, this compound may have potential therapeutic applications. It could be explored for its activity against specific diseases or conditions, particularly those involving the central nervous system or inflammatory pathways.
Industry
In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 2-((2-chlorobenzyl)amino)-2-oxoethyl 5-bromonicotinate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Fluorodeschloroketamine: This compound is structurally similar, with a fluorine atom replacing the chlorine atom in the phenyl group.
Ketamine: A well-known anesthetic with a similar core structure but different substituents.
Uniqueness
2-((2-chlorobenzyl)amino)-2-oxoethyl 5-bromonicotinate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
[2-[(2-chlorophenyl)methylamino]-2-oxoethyl] 5-bromopyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrClN2O3/c16-12-5-11(6-18-8-12)15(21)22-9-14(20)19-7-10-3-1-2-4-13(10)17/h1-6,8H,7,9H2,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYFWDTXLCHVOMG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)COC(=O)C2=CC(=CN=C2)Br)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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